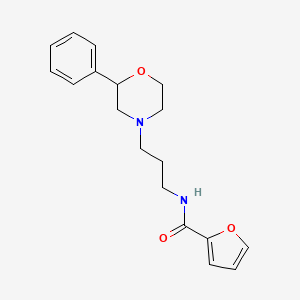
N-(3-(2-phenylmorpholino)propyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Furan-2-carboxamides can be synthesized through various methods, including the reaction of furan-2-carbonyl chloride with amines in the presence of triethylamine, yielding high yields of the product. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized from furan-2-carbonyl chloride and 4-bromoaniline, showcasing a typical pathway for synthesizing furan-2-carboxamide derivatives with high efficiency (Siddiqa et al., 2022).
Molecular Structure Analysis
The molecular structure of furan-2-carboxamides is characterized by X-ray diffraction and spectroscopic techniques such as NMR. For instance, the structural and spectral analyses of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide) revealed detailed molecular geometry and interactions, providing insights into the stabilization mechanisms within the solid state of these compounds (Yıldırım et al., 2018).
Chemical Reactions and Properties
Furan-2-carboxamides undergo various chemical reactions, including electrophilic substitution and condensation with other organic compounds. These reactions are influenced by the furan ring and the substituents attached to the carboxamide nitrogen, allowing for the synthesis of a wide range of derivatives with diverse chemical properties (Aleksandrov & El’chaninov, 2017).
Physical Properties Analysis
The physical properties of furan-2-carboxamides, such as solubility, melting point, and crystallinity, can be assessed through various analytical techniques. These properties are crucial for determining the compound's suitability for different applications, including its potential use in materials science and pharmaceuticals.
Chemical Properties Analysis
Furan-2-carboxamides exhibit a range of chemical properties, including antimicrobial and antifungal activities. These activities are attributed to the structure-activity relationship inherent to the furan ring and the carboxamide functionality. For example, certain furan-2-carboxamides have shown significant in vitro antimicrobial activity against various microorganisms, highlighting their potential as therapeutic agents (Zanatta et al., 2007).
科学的研究の応用
Synthesis and Antibacterial Activity
N-(4-bromophenyl)furan-2-carboxamide and its analogues, including compounds structurally related to N-(3-(2-phenylmorpholino)propyl)furan-2-carboxamide, were synthesized and showed significant in vitro antibacterial activity against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, particularly against NDM-positive A. baumannii. Docking studies and molecular dynamics simulations validated the compounds' effectiveness, showcasing their potential as antibacterial agents (Siddiqa et al., 2022).
Antimicrobial Applications
A series of furan-3-carboxamides demonstrated preliminary in vitro antimicrobial activity against a variety of microorganisms, including yeast, filamentous fungi, bacteria, and alga. These findings suggest the potential of furan-carboxamide derivatives, related to this compound, in developing new antimicrobial agents. Quantitative structure-activity relationship (QSAR) studies further supported these findings, indicating a correlation between the compounds' physicochemical parameters and their biological activity (Zanatta et al., 2007).
Chemical Synthesis and Reactivity
Research on furan derivatives, such as the synthesis of N-(1-naphthyl)furan-2-carboxamide and its subsequent reactions, highlights the chemical reactivity and versatility of furan-carboxamides in synthetic chemistry. These studies provide a foundation for understanding the chemical behavior of this compound and exploiting its reactivity for various applications (Aleksandrov & El’chaninov, 2017).
Bio-imaging Applications
A phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group demonstrated the ability for discriminative detection of Cd2+ and CN− ions, with potential applications in bio-imaging for live cells and zebrafish larvae. This research indicates the utility of furan-carboxamide derivatives, similar to this compound, in developing novel chemosensors for environmental monitoring and biomedical imaging (Ravichandiran et al., 2020).
特性
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-18(16-8-4-12-22-16)19-9-5-10-20-11-13-23-17(14-20)15-6-2-1-3-7-15/h1-4,6-8,12,17H,5,9-11,13-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWNKVWXNDVHEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-((5-(4-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2496897.png)

![4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2496902.png)
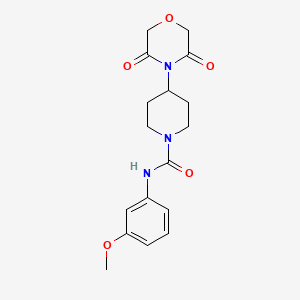
![(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2496904.png)
![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)

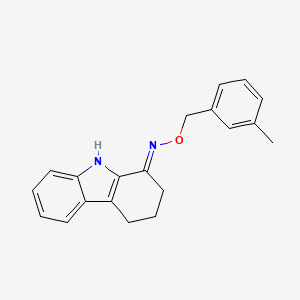
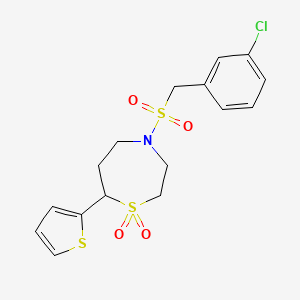
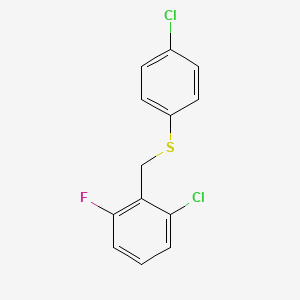
![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)
![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)

![Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate](/img/structure/B2496917.png)